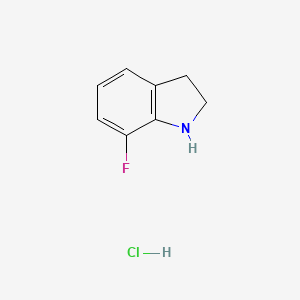

7-Fluoroindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

7-fluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDIKWUTNZYHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820711-83-8 | |

| Record name | 1H-Indole, 7-fluoro-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoroindoline Hydrochloride: A Core Building Block in Modern Drug Discovery

Strategic Importance in Medicinal Chemistry

7-Fluoroindoline hydrochloride is a fluorinated derivative of indoline, a privileged scaffold in medicinal chemistry. Its value stems from the strategic incorporation of a fluorine atom onto this versatile heterocyclic core. The introduction of fluorine is a well-established strategy in drug design to enhance key molecular properties.[1][2][3] Fluorine's high electronegativity can modulate the basicity of the nearby amine, alter molecular conformation, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] These modifications can lead to improved pharmacokinetic profiles, greater target selectivity, and enhanced binding affinity.[2][5]

The indoline structure itself is a common feature in a wide array of biologically active compounds. The hydrochloride salt form of 7-Fluoroindoline enhances its stability and often improves its handling characteristics and solubility in polar solvents, making it a convenient starting material for synthesis.

Caption: Logic flow for using 7-Fluoroindoline HCl in drug discovery.

Core Physicochemical & Handling Properties

Precise knowledge of a compound's properties is the foundation of reproducible science. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1820711-83-8 | [6][7][8] |

| Molecular Formula | C₈H₉ClFN | [6][7] |

| Molecular Weight | 173.62 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Storage Conditions | Store at -20°C, sealed, away from moisture | [7] |

| Purity | Typically >98% | [9] |

Stability and Storage

As a hydrochloride salt, the compound exhibits greater stability than its freebase form. However, like many amines, it is sensitive to light and oxidation over long periods. Expert Insight: The recommended storage at -20°C under a dry, inert atmosphere is crucial to prevent gradual degradation, which could introduce impurities into subsequent reactions.[7] Always ensure the container is tightly sealed to protect it from moisture.

Solubility Profile

While specific quantitative data is not readily published, hydrochloride salts of amines are generally soluble in polar protic solvents like water, methanol, and ethanol. Solubility in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate is expected to be lower but can be significantly increased by the addition of a non-nucleophilic base (e.g., triethylamine, DIPEA) to generate the freebase in situ.

Synthesis Pathway Overview

This compound is typically synthesized from its oxidized precursor, 7-Fluoroisatin. The synthesis involves a reduction of the isatin moiety. A common and effective method for this transformation is using a reducing agent like sodium borohydride in the presence of a Lewis acid such as boron trifluoride etherate.[10] The resulting 7-fluoroindole can then be further reduced to 7-fluoroindoline, followed by treatment with hydrochloric acid to yield the final salt.

Caption: Generalized synthesis pathway for 7-Fluoroindoline HCl.

This multi-step synthesis underscores its role as an advanced intermediate, where the initial complexity of introducing the fluorine atom is handled in the precursor molecule.[11]

Application in Synthetic Protocols: A Validated Workflow

This compound is primarily used as a secondary amine building block for introducing the 7-fluoroindoline moiety into a target molecule. A common application is in N-acylation or N-alkylation reactions.

Protocol: N-Acylation of 7-Fluoroindoline

This protocol describes a self-validating system for the acylation of the indoline nitrogen with an acyl chloride, a foundational reaction in many drug synthesis campaigns.

Caption: Step-by-step workflow for a typical N-acylation reaction.

Methodology Details:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

-

Freebase Generation: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq). The second equivalent is necessary to neutralize the HCl salt and the HCl generated during the acylation. Stir the resulting mixture at room temperature for 15 minutes. A clear solution should form as the freebase is generated.

-

Reaction: Cool the mixture to 0°C using an ice bath. Slowly add the desired acyl chloride (1.1 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Causality and Self-Validation:

-

Why anhydrous conditions? Acyl chlorides are highly reactive towards water. Performing the reaction under an inert, dry atmosphere prevents hydrolysis of the acyl chloride, ensuring it is available to react with the amine.

-

Why a non-nucleophilic base? TEA/DIPEA are sterically hindered and will not compete with the indoline nitrogen in reacting with the acyl chloride. Their primary role is to act as a proton sponge.

-

Why monitor the reaction? TLC or LC-MS provides a direct readout of the reaction's progress. The disappearance of the starting material spot/peak and the appearance of a new, less polar product spot/peak validates that the transformation is occurring as expected.

Expected Spectral Data for Compound Verification

While raw spectral data requires direct acquisition, a skilled scientist can anticipate the key signals that confirm the structure of this compound.[8][12]

-

¹H NMR: The spectrum will show two distinct regions.

-

Aromatic Region (~6.5-7.5 ppm): Three protons on the benzene ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

-

Aliphatic Region (~3.0-4.0 ppm): Two triplets corresponding to the two CH₂ groups of the five-membered ring. The proton on the nitrogen will likely be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

-

-

¹³C NMR: The spectrum will display 8 distinct carbon signals. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz), which is a definitive indicator of fluorination. The adjacent carbons will show smaller two- and three-bond C-F couplings.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak corresponding to the molecular ion of the freebase [M+H]⁺ at m/z 138.06.

Safety and Handling

According to available safety data, this compound and related structures are classified as irritants.[7][13][14]

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust.[15]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[14][15]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7][15]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16]

-

Handling Protocol: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.[17]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed tool for modern medicinal chemistry. Its value is derived from the synergistic combination of a privileged indoline scaffold and the property-enhancing effects of a fluorine substituent. This guide has provided a comprehensive overview of its properties, synthesis, and application, emphasizing the scientific rationale behind its use. For research teams focused on developing novel therapeutics, particularly in areas like cardiovascular and anti-inflammatory medicine, this compound represents a validated and highly valuable starting point for innovation.[5]

References

-

7-氟吲哚盐酸盐 1820711-83-8. (n.d.). Retrieved from [Link]

-

7-Fluoroindole - Safety Data Sheet. (2024, March 15). Retrieved from [Link]

-

7-Fluoroisoquinoline. (n.d.). PubChem. Retrieved from [Link]

- Method for industrially preparing 7-fluoroindole. (2016). Google Patents.

-

5-Fluoroisatin. (n.d.). PubChem. Retrieved from [Link]

-

Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

-

Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. (n.d.). PMC - NIH. Retrieved from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025, September 27). ResearchGate. Retrieved from [Link]

-

The Role of 7-Fluoroisatin in Advanced Drug Development. (n.d.). Retrieved from [Link]

-

NMR and MS data for novel bioactive constituents from Pugionium cornutum L. Gaertn. (2020, April). ResearchGate. Retrieved from [Link]

-

Drug Discovery Based on Fluorine-Containing Glycomimetics. (n.d.). MDPI. Retrieved from [Link]

-

8-Fluoro-quinoline - 13C NMR - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Drug Discovery Based on Fluorine-Containing Glycomimetics | MDPI [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. 7-氟吲哚盐酸盐1820711-83-8 [feiyubio.com]

- 7. This compound | 1820711-83-8 [amp.chemicalbook.com]

- 8. 1820711-83-8|this compound|BLD Pharm [bldpharm.com]

- 9. ossila.com [ossila.com]

- 10. 7-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 11. 7-Fluoroisatin synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.be [fishersci.be]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 17. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 7-Fluoroindoline Hydrochloride: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Fluoroindoline Hydrochloride in Modern Drug Discovery

This compound is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. As a key building block, its incorporation into larger molecules can profoundly influence their physicochemical and biological properties. The strategic placement of a fluorine atom on the indoline scaffold can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in the design of novel therapeutics. This guide provides a comprehensive overview of the chemical structure, synthesis, and detailed analytical methodologies for this compound, offering a valuable resource for researchers engaged in drug discovery and development. The hydrochloride salt form of 7-fluoroindoline enhances its solubility and stability, making it particularly amenable to pharmaceutical formulation and various synthetic transformations.

I. Chemical Structure and Physicochemical Properties

The foundational step in understanding the utility of this compound is a thorough characterization of its molecular structure and inherent properties.

A. Molecular Structure

The chemical structure of this compound is characterized by a bicyclic system composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom substituted at the 7-position of the indoline core. The hydrochloride salt is formed by the protonation of the nitrogen atom.

IUPAC Name: 7-Fluoro-2,3-dihydro-1H-indole hydrochloride CAS Number: 1820711-83-8[1] Molecular Formula: C₈H₉ClFN Molecular Weight: 173.62 g/mol

Caption: Chemical structure of this compound.

B. Physicochemical Properties

Understanding the physicochemical properties of this compound is paramount for its effective use in both synthesis and formulation.

| Property | Value | Source |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | Not available | |

| Solubility | Soluble in water and polar organic solvents such as methanol and ethanol. | General knowledge |

| pKa | Not available |

II. Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a suitable fluorinated precursor. A common and efficient route involves the reduction of 7-fluoroindole.

A. Synthetic Workflow

Caption: General synthetic workflow for this compound.

B. Step-by-Step Experimental Protocol

Step 1: Reduction of 7-Fluoroindole to 7-Fluoroindoline

This reduction is a critical step that saturates the 2,3-double bond of the indole ring. Sodium cyanoborohydride in acetic acid is an effective reducing agent for this transformation.

Protocol:

-

To a solution of 7-fluoroindole (1.0 eq) in glacial acetic acid, add sodium cyanoborohydride (2.0 eq) portion-wise at room temperature. The choice of a mild reducing agent like sodium cyanoborohydride is crucial to prevent over-reduction or side reactions. Acetic acid serves as both the solvent and a proton source to facilitate the reduction.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acetic acid.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with water.

-

Combine the organic layers, wash with brine to remove any remaining water-soluble impurities, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 7-fluoroindoline.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 7-fluoroindoline.

Step 2: Preparation of this compound

The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Protocol:

-

Dissolve the purified 7-fluoroindoline (1.0 eq) in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane. The use of an anhydrous solvent is critical to prevent the introduction of water, which can interfere with the salt formation and subsequent handling.

-

Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) to the stirred solution of 7-fluoroindoline at 0 °C. The dropwise addition at low temperature helps to control the exothermicity of the reaction and promotes the formation of a crystalline product.

-

Stir the resulting suspension at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

III. Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule.

Typical ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.2 | br s | 2H | N⁺H₂ |

| ~7.0-7.2 | m | 1H | Ar-H |

| ~6.8-6.9 | m | 2H | Ar-H |

| ~3.6 | t | 2H | -CH₂-N |

| ~3.1 | t | 2H | Ar-CH₂- |

Note: The exact chemical shifts may vary depending on the solvent and concentration. The broad singlet for the N⁺H₂ protons is characteristic of an ammonium salt. The multiplets in the aromatic region are due to the protons on the benzene ring, and the two triplets in the aliphatic region correspond to the two methylene groups of the indoline ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Typical ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~150 (d, JCF ≈ 240 Hz) | C-F |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~120 (d, JCCF ≈ 10 Hz) | Ar-C |

| ~118 (d, JCCF ≈ 5 Hz) | Ar-C |

| ~115 | Ar-C |

| ~45 | -CH₂-N |

| ~28 | Ar-CH₂- |

Note: The exact chemical shifts and coupling constants may vary. The large coupling constant (JCF) for the carbon directly attached to the fluorine is a key diagnostic feature.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, offering a direct confirmation of its presence and chemical environment.[2]

Typical ¹⁹F NMR Data (in DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -130 to -140 | m |

Note: The chemical shift is referenced to an external standard, typically CFCl₃. The multiplicity of the fluorine signal will depend on the coupling to the neighboring aromatic protons.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Typical IR Data (KBr pellet):

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretch (secondary amine salt) |

| ~3000-2800 | C-H stretch (aliphatic and aromatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-N stretch |

| ~1200 | C-F stretch |

The broad absorption around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the ammonium salt. The C-F stretching vibration typically appears in the fingerprint region and provides evidence for the presence of the fluorine atom.

C. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reverse-phase method is commonly employed.

Illustrative HPLC Method:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). The use of formic acid helps to improve peak shape and ionization in subsequent mass spectrometry analysis.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

This method allows for the separation of this compound from potential impurities and starting materials. Method validation should be performed to ensure linearity, accuracy, precision, and robustness.

D. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information for unequivocal identification.

Illustrative LC-MS Method:

-

LC System: As described for the HPLC method.

-

Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+). In positive ion mode, the molecule will be detected as its protonated molecular ion [M+H]⁺.

-

Expected [M+H]⁺: m/z 138.07

LC-MS is particularly valuable for confirming the molecular weight of the free base and for identifying any impurities that may be present.

IV. Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

V. Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. A thorough understanding of its chemical structure, a reliable synthetic protocol, and comprehensive analytical characterization are essential for its effective utilization in drug discovery programs. This guide provides a detailed framework for the synthesis and analysis of this important compound, empowering researchers to confidently incorporate it into their research endeavors.

VI. References

-

Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.

-

SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

-

Szkop, M., & Bielawski, K. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691.

-

ChemicalBook. (n.d.). 7-FLUOROINDOLINE synthesis. Retrieved from --INVALID-LINK--

-

Google Patents. (n.d.). CN105622482A - Method for industrially preparing 7-fluoroindole. Retrieved from --INVALID-LINK--

-

Li, W., et al. (2014). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 19(8), 12469-12484.

-

ACS Omega. (2025). Fe3O4@SiO2–NH2–ECH–HMTA-Supported Trifluoroacetic Acid: A Magnetically Recyclable Catalyst for One-Pot Synthesis of Imidazole–Indole Derivatives. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers. Retrieved from --INVALID-LINK--

-

ResearchGate. (2025). (PDF) A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from --INVALID-LINK--

-

MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Retrieved from --INVALID-LINK--

-

Research Data Australia. (n.d.). FTIR Spectra of Indole Analogues. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 7b. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... Retrieved from --INVALID-LINK--

-

BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

-

University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

-

Maleckis, A., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3608.

-

Loba Chemie. (2018). INDOLINE MSDS. Retrieved from --INVALID-LINK--

-

University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 7-Fluoroindole synthesis. Retrieved from --INVALID-LINK--

-

Princeton University. (n.d.). PSFC Halogenated Solvents. Retrieved from --INVALID-LINK--

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from --INVALID-LINK--

-

Higashi, T. (2013). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 85, 14-26.

-

Sharaf, O. G., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 459–468.

-

The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Retrieved from --INVALID-LINK--

-

Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Indoline. Retrieved from --INVALID-LINK--

-

The Journal of Organic Chemistry. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Retrieved from --INVALID-LINK--

-

ACS Publications. (2026). Organic Letters Journal. Retrieved from --INVALID-LINK--

-

BenchChem. (2025). Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis. Retrieved from --INVALID-LINK--

-

MDPI. (2020). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. Retrieved from --INVALID-LINK--

-

PubMed. (2017). An LC/MS Method Providing Improved Sensitivity: Electrospray Ionization Inlet. Retrieved from --INVALID-LINK--

-

BLD Pharm. (n.d.). 317-20-4|7-Fluoroindoline-2,3-dione. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 7-Fluoroisatin(317-20-4) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). 7-Fluoroisatin synthesis. Retrieved from --INVALID-LINK--

-

Li, D. W., et al. (2018). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Magnetic Resonance in Chemistry, 56(12), 1165-1174.

-

The Journal of Organic Chemistry. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Retrieved from --INVALID-LINK--

-

Bulgarian Chemical Communications. (2024). A complete 1 H and 13 C NMR data assignment for two substituted fluorenylspirohydantoins. Retrieved from --INVALID-LINK--

-

DiVA portal. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from --INVALID-LINK--

-

ResearchGate. (n.d.). Derivatization in LC-MS Bioanalysis. Retrieved from --INVALID-LINK--

-

American Laboratory. (2006). Development of an LC-ESI-MS-MS Method With Formate Anion Attachment for Detecting Neutral Molecules in Rat Plasma. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Derivatization Agents for LC/MS – An Improved Detection of Estradiol with ESI-MS. Retrieved from --INVALID-LINK--

References

7-Fluoroindoline hydrochloride CAS number 1820711-83-8

An In-Depth Technical Guide to 7-Fluoroindoline Hydrochloride (CAS 1820711-83-8) for Advanced Research and Drug Development

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the indoline scaffold represents a cornerstone of privileged structures, renowned for its versatile biological activities. The strategic introduction of a fluorine atom at the 7-position of the indoline core, yielding 7-Fluoroindoline, and its subsequent formulation as a hydrochloride salt (CAS 1820711-83-8), presents a molecule of significant interest for medicinal chemists and pharmacologists. This guide is crafted to serve as a comprehensive technical resource, moving beyond a simple datasheet to provide actionable insights and a robust framework for the proficient application of this compound in a research and development setting. Herein, we dissect the synthesis, characterization, and potential utility of this compound, grounded in established chemical principles and forward-looking therapeutic potential.

Compound Profile: Physicochemical and Structural Characteristics

This compound is a fluorinated derivative of indoline, a bicyclic aromatic amine. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1820711-83-8 | N/A |

| Molecular Formula | C₈H₉ClFN | N/A |

| Molecular Weight | 173.62 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water, DMSO, and methanol | N/A |

Synthesis and Purification: A Validated Laboratory-Scale Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative method.

Experimental Protocol: Synthesis of 7-Fluoroindoline

Step 1: Nitration of 3-Fluorotoluene

-

Rationale: The initial step involves the regioselective nitration of 3-fluorotoluene to introduce a nitro group, which will be subsequently reduced to an amine.

-

Procedure:

-

To a stirred solution of 3-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.05 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture onto ice and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2-methyl-3-nitrobenzene.

-

Step 2: Bromination of 1-fluoro-2-methyl-3-nitrobenzene

-

Rationale: A bromine atom is introduced to serve as a handle for subsequent cyclization.

-

Procedure:

-

Dissolve 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4 hours.

-

Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain 2-(bromomethyl)-1-fluoro-3-nitrobenzene.

-

Step 3: Cyclization to 7-Fluoro-1-nitroindoline

-

Rationale: Intramolecular cyclization forms the indoline ring.

-

Procedure:

-

Dissolve 2-(bromomethyl)-1-fluoro-3-nitrobenzene (1.0 eq) in ethanol.

-

Add a suitable base, such as sodium ethoxide (1.2 eq), and stir at room temperature for 6 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer and concentrate to yield 7-fluoro-1-nitroindoline.

-

Step 4: Reduction to 7-Fluoroindoline

-

Rationale: The nitro group is reduced to an amine to yield the final indoline core.

-

Procedure:

-

Dissolve 7-fluoro-1-nitroindoline (1.0 eq) in methanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain 7-fluoroindoline.

-

Step 5: Salt Formation to this compound

-

Rationale: Conversion to the hydrochloride salt improves the compound's stability and water solubility.

-

Procedure:

-

Dissolve the crude 7-fluoroindoline in diethyl ether.

-

Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise until precipitation is complete.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Purification and Characterization

The final product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) and characterized by:

-

¹H NMR and ¹⁹F NMR: To confirm the chemical structure and the position of the fluorine atom.

-

LC-MS: To determine the purity and confirm the molecular weight.

-

Melting Point: As a measure of purity.

Analytical Characterization: Ensuring Compound Integrity

Rigorous analytical characterization is paramount to ensure the reliability of experimental data.

Workflow for Compound Validation

Caption: Workflow for the analytical validation of this compound.

Potential Applications in Drug Discovery

The 7-fluoroindoline scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Potential therapeutic areas include:

-

Oncology: As a scaffold for kinase inhibitors.

-

Neuroscience: As a building block for ligands of serotonin and dopamine receptors.

-

Infectious Diseases: As a core for novel antibacterial or antiviral agents.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target kinase.

Materials:

-

This compound derivative

-

Target kinase

-

Kinase substrate

-

ATP

-

Assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the optimized reaction time.

-

Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light. For long-term storage, it is recommended to store at -20°C.

Conclusion and Future Perspectives

This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics. Future research will likely focus on the synthesis of diverse libraries based on this scaffold and their evaluation in a wide range of biological assays to uncover new lead compounds for various diseases.

References

Due to the limited availability of specific in-depth technical literature on this compound (CAS 1820711-83-8) from the search results, this guide has been constructed based on general principles of medicinal chemistry, organic synthesis, and drug discovery workflows. The provided protocols are representative and may require optimization for specific applications. For foundational knowledge on the concepts discussed, the following types of resources are recommended:

- Organic Chemistry Textbooks: For detailed information on the described reaction mechanisms (e.g., "March's Advanced Organic Chemistry").

- Medicinal Chemistry Literature: For insights into the role of fluorination and privileged scaffolds in drug design (e.g., "The Practice of Medicinal Chemistry").

- Chemical Supplier Databases: For basic physicochemical properties and safety information (e.g., Sigma-Aldrich, Thermo Fisher Scientific).

An In-Depth Technical Guide to the Synthesis of 7-Fluoroindoline Hydrochloride

Foreword: The Strategic Importance of Fluorinated Indolines in Modern Drug Discovery

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine into this framework, particularly at the 7-position, offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties. The strong C-F bond can enhance metabolic stability, while fluorine's high electronegativity can alter the pKa of nearby functionalities and influence binding interactions with biological targets.[1] This often leads to improved potency, selectivity, and pharmacokinetic profiles. 7-Fluoroindoline hydrochloride serves as a crucial building block in the synthesis of a new generation of therapeutics, including kinase inhibitors for oncology and novel agents targeting central nervous system disorders. This guide provides a comprehensive overview of the primary synthetic routes to this valuable intermediate, offering insights into the rationale behind the chosen methodologies and providing detailed protocols for its preparation and characterization.

Strategic Approaches to the Synthesis of 7-Fluoroindoline

The synthesis of this compound can be approached from several key precursors, primarily 7-fluoroindole and 7-fluorooxindole. The choice of starting material and synthetic route will depend on factors such as commercial availability, cost, scalability, and the desired purity of the final product. This guide will focus on the most prevalent and practical methods, providing a comparative analysis to aid in synthetic planning.

Primary Synthetic Pathways

The following diagram illustrates the two main strategic disconnections for the synthesis of 7-fluoroindoline, starting from either 7-fluoroindole or 7-fluorooxindole.

Caption: Primary synthetic strategies for 7-fluoroindoline.

Route 1: Reduction of 7-Fluoroindole

The reduction of the pyrrole double bond in 7-fluoroindole is a direct and common method for the synthesis of 7-fluoroindoline. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is an environmentally benign and highly efficient method for the reduction of indoles. The use of a platinum catalyst in the presence of an acid promoter is particularly effective for unprotected indoles.

Causality Behind Experimental Choices:

-

Catalyst: Platinum on carbon (Pt/C) is a robust catalyst for the hydrogenation of aromatic systems. It is generally more active than palladium on carbon (Pd/C) for the reduction of the indole nucleus, especially for unprotected indoles.[2]

-

Acid Promoter: The indole ring is a resonance-stabilized aromatic system, making it relatively resistant to reduction. Protonation of the indole at the C3 position by an acid such as p-toluenesulfonic acid disrupts the aromaticity, forming an indoleninium ion. This intermediate is more susceptible to hydrogenation.[2]

-

Solvent: Water is an excellent "green" solvent for this reaction, particularly when using an acid promoter.[2]

Experimental Workflow: Catalytic Hydrogenation of 7-Fluoroindole

Caption: Workflow for the catalytic hydrogenation of 7-fluoroindole.

Detailed Protocol: Catalytic Hydrogenation of 7-Fluoroindole

-

Reactor Setup: To a hydrogenation vessel, add 7-fluoroindole (1.0 eq), 5% Platinum on carbon (5-10 mol%), and p-toluenesulfonic acid monohydrate (1.1 eq).

-

Solvent Addition: Add deionized water to the vessel.

-

Inerting: Seal the vessel and purge with an inert gas (nitrogen or argon) three times.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 30-50 psi) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with a suitable organic solvent (e.g., ethyl acetate).

-

Neutralization and Extraction: Transfer the filtrate to a separatory funnel and neutralize the aqueous layer with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 7-fluoroindoline.

-

Purification: Purify the crude product by silica gel column chromatography to obtain pure 7-fluoroindoline.

Method B: Chemical Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of iminium ions in acidic media. This makes it well-suited for the reduction of indoles.

Causality Behind Experimental Choices:

-

Reducing Agent: The electron-withdrawing cyano group in NaBH₃CN attenuates the reactivity of the borohydride, making it stable in acidic conditions where the more reactive iminium ion is formed from the protonated indole. This selectivity prevents the reduction of other functional groups that might be present in the molecule.

-

Solvent: Acetic acid serves as both the solvent and the acid catalyst to promote the formation of the indoleninium ion intermediate.

Detailed Protocol: Reduction of 7-Fluoroindole with Sodium Cyanoborohydride

-

Dissolution: Dissolve 7-fluoroindole (1.0 eq) in glacial acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (2.0 eq) portion-wise at room temperature. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Quenching and Basification: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium hydroxide until the pH is >10.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting residue by silica gel column chromatography to yield pure 7-fluoroindoline.

Route 2: Reduction of 7-Fluorooxindole

An alternative approach involves the reduction of the more readily available 7-fluorooxindole. This requires a more powerful reducing agent to reduce the amide carbonyl group.

Method: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing amides to amines.

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is one of the few reagents strong enough to reduce the stable amide functionality of the oxindole ring to the corresponding amine of the indoline.

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required, as LiAlH₄ reacts violently with protic solvents.

Detailed Protocol: Reduction of 7-Fluorooxindole with LiAlH₄

Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood, and appropriate personal protective equipment should be worn.

-

Inert Atmosphere: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: Dissolve 7-fluorooxindole (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL per x g of LiAlH₄), followed by 15% aqueous sodium hydroxide (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).

-

Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Concentration and Purification: Combine the filtrate and washings, and concentrate under reduced pressure. Purify the crude 7-fluoroindoline by column chromatography.

Final Step: Formation of this compound

The freebase 7-fluoroindoline is often converted to its hydrochloride salt to improve its stability and handling properties.

Detailed Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 7-fluoroindoline in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2 M HCl in diethyl ether or gaseous HCl) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the precipitated solid by filtration.

-

Washing and Drying: Wash the solid with cold, anhydrous diethyl ether and dry it under vacuum to yield this compound as a stable, crystalline solid.

Comparative Analysis of Synthetic Routes

| Parameter | Catalytic Hydrogenation (Route 1A) | NaBH₃CN Reduction (Route 1B) | LiAlH₄ Reduction (Route 2) |

| Starting Material | 7-Fluoroindole | 7-Fluoroindole | 7-Fluorooxindole |

| Key Reagents | Pt/C, H₂, p-TsOH | NaBH₃CN, Acetic Acid | LiAlH₄, Anhydrous THF |

| Typical Yield | High (>90%) | Good to High (80-95%) | Moderate to Good (60-80%) |

| Purity | Generally high after purification | High after purification | Can have by-products requiring careful purification |

| Scalability | Readily scalable | Scalable, but exotherm needs management | Scalable with appropriate engineering controls |

| Safety Considerations | Handling of H₂ gas under pressure, flammable catalyst | Use of cyanide-containing reagent, handling of acid | Pyrophoric and water-reactive reagent, H₂ evolution |

| "Green" Chemistry | High (uses H₂, water as solvent) | Moderate (uses stoichiometric reagent, acid) | Low (uses stoichiometric reactive metal hydride) |

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons of the indoline ring. The protons on the carbons adjacent to the nitrogen will appear as triplets, and the aromatic protons will show splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, with additional splitting due to the fluorine atom.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display the expected number of signals for the eight carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the protonated molecule [M+H]⁺.

-

Purity (HPLC): High-performance liquid chromatography (HPLC) is used to determine the purity of the final product.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic and aliphatic protons with characteristic splitting patterns. |

| ¹³C NMR | Eight distinct carbon signals with a large C-F coupling constant for the carbon attached to fluorine. |

| MS (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight of the free base + 1. |

| HPLC | A single major peak indicating high purity. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, with the reduction of 7-fluoroindole being the most direct approach. Catalytic hydrogenation stands out as a "green" and efficient method, offering high yields and scalability. The choice of a specific route will ultimately be guided by the availability of starting materials, the scale of the synthesis, and the laboratory's capabilities for handling the required reagents and reaction conditions. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize this important building block for the advancement of medicinal chemistry and drug discovery.

References

- Li, Y., et al. (2022). Recent advances of solid-state NMR for the analysis of pharmaceuticals. Magnetic Resonance Letters.

- Bhadbhade, M. M., et al. (2010). Crystal structure of 1-(thiophen-2-ylmethyl)-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2833.

- Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Organic Letters, 13(18), 4942-4945.

- Dreifuss, M. H., et al. (2010). Oxindoles: a privileged scaffold in medicinal chemistry. Future Medicinal Chemistry, 2(8), 1309-1324.

- Khetmalis, Y. M., et al. (2021). A review on synthesis and pharmacological activities of oxindole derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-162.

- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry, 65(1), 585-608.

- On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (2021). ARKIVOC, 2021(5), 1-20.

- Method for industrially preparing 7-fluoroindole. (2016).

- Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes. (2015). RSC Advances, 5(103), 84893-84901.

-

1H-and 13C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved from [Link]

- Application Notes and Protocols: 6-Chloro-7-fluoroindoline-2,3-dione in Organic Synthesis. (2025). BenchChem.

- Escherichia coli adapts metabolically to 6- and 7-fluoroindole, enabling proteome-wide fluorotryptophan substitution. (2023). Frontiers in Microbiology, 14, 1243527.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Physical Chemistry: An Indian Journal, 13(2), 122.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

Sources

A Comprehensive Technical Guide to the Solubility Assessment of 7-Fluoroindoline Hydrochloride

Foreword: Navigating the Critical Path of Drug Development with Foundational Physicochemical Data

In the landscape of modern drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. Among these properties, aqueous solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth technical framework for evaluating the solubility of 7-Fluoroindoline hydrochloride.

While specific, quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide serves as a robust methodological resource. It is designed to empower researchers to generate high-quality, reliable solubility data in their own laboratories. By synthesizing established principles with field-proven experimental protocols, this document aims to be a practical and authoritative resource for advancing the understanding of this and other novel chemical entities.

The Pivotal Role of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that profoundly influences its journey from a laboratory curiosity to a life-saving therapeutic. It dictates the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure.[1] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the bloodstream.[2] Therefore, poor aqueous solubility can lead to low and variable bioavailability, hindering clinical development and potentially rendering an otherwise potent compound ineffective.[3][4]

A comprehensive understanding of a compound's solubility is essential for:

-

Lead Optimization: Early assessment of solubility allows for the selection of drug candidates with favorable pharmacokinetic profiles.[4]

-

Formulation Development: Knowledge of solubility guides the design of appropriate dosage forms, such as tablets, capsules, or parenteral solutions.[5]

-

Toxicology Studies: Ensuring adequate compound exposure in toxicology studies is critical for accurate safety assessments.

-

Regulatory Submissions: Regulatory agencies require thorough physicochemical characterization, including solubility data, as part of the drug approval process.[6]

Understanding the Multifaceted Nature of Solubility

The solubility of a molecule like this compound is not a single, fixed value but is influenced by a variety of intrinsic and extrinsic factors. A comprehensive assessment requires an appreciation of these variables.

Key Factors Influencing Solubility

-

pH: For ionizable compounds, pH is a dominant factor. The solubility of a basic compound like this compound is expected to be significantly higher in acidic solutions where it is protonated.[7]

-

Temperature: The effect of temperature on solubility is dictated by the thermodynamics of the dissolution process. For most solids, solubility increases with temperature as the process is endothermic.[1][7]

-

Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. The polarity of both the solute (this compound) and the solvent will govern the extent of dissolution.[7]

-

Molecular Size and Structure: Generally, larger molecules with more complex structures tend to have lower solubility due to stronger intermolecular forces in the solid state.[7][8]

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will typically have the lowest solubility.[6][9]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of pharmaceutical research, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility represents the true equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid phase. This is a fundamental, material-sparing property that is critical for late-stage development and formulation.[10][11] The "gold standard" for determining thermodynamic solubility is the shake-flask method .[12][13]

-

Kinetic Solubility is a measure of the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[4] This high-throughput method is invaluable in early drug discovery for screening large numbers of compounds.[3][14]

Experimental Determination of this compound Solubility

This section provides detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of this compound. These protocols are designed to be self-validating, incorporating best practices to ensure data integrity.

Physicochemical Characterization of this compound

Prior to initiating solubility studies, a basic physicochemical characterization of the compound is recommended.

| Property | Method | Importance |

| Appearance | Visual Inspection | Provides a baseline for observing any changes during the experiment (e.g., color change, degradation). |

| Purity | HPLC-UV, LC-MS | Ensures that the measured solubility is not influenced by impurities. |

| pKa | Potentiometric Titration, UV-metric | Crucial for understanding the pH-dependent solubility profile of an ionizable compound. |

| LogP/LogD | Shake-flask, HPLC | Indicates the lipophilicity of the compound, which influences its solubility in different media. |

| Crystallinity | XRD, DSC | Identifies the solid-state form of the compound, which can impact solubility. |

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the "gold standard" shake-flask method for determining the equilibrium solubility of this compound.[12]

Objective: To determine the thermodynamic solubility of this compound in a specified buffer at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected aqueous buffer (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid pH 1.2)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Experimental Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. A visual excess of solid should be present throughout the experiment.

-

Add a known volume of the desired aqueous buffer to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Separate the undissolved solid from the saturated solution by either centrifugation at high speed or filtration through a 0.22 µm syringe filter. This step must be performed quickly to avoid temperature fluctuations.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the sample as necessary with the mobile phase to fall within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV or LC-MS method with a standard curve.

-

-

Data Analysis and Reporting:

-

Calculate the solubility as the average concentration from replicate vials, expressed in µg/mL or µM.

-

Report the solubility along with the specific buffer composition, pH, and temperature of the experiment.

-

Protocol 2: Kinetic Solubility Determination

This protocol describes a high-throughput method for determining the kinetic solubility of this compound, which is particularly useful in the early stages of drug discovery.[14][15]

Objective: To determine the concentration at which this compound precipitates from a supersaturated aqueous solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (recommended)

-

Plate shaker

-

Plate reader capable of nephelometry or UV-Vis spectroscopy

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Plate Preparation:

-

Using an automated liquid handler or manual pipetting, dispense a small volume of the DMSO stock solution into the wells of a 96-well plate. A serial dilution can be performed to test a range of concentrations.

-

-

Precipitation Induction:

-

Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations and a low final percentage of DMSO (typically ≤1%).

-

Immediately mix the contents of the plate on a plate shaker.

-

-

Incubation:

-

Incubate the plate at room temperature for a defined period, typically 1-2 hours.

-

-

Analysis:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed.

-

UV-Vis Spectroscopy: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate and determine the concentration using a standard curve. The kinetic solubility is the concentration of the compound in the clear filtrate.

-

-

Data Analysis and Reporting:

-

Report the kinetic solubility value in µg/mL or µM, specifying the buffer, pH, temperature, and final DMSO concentration.

-

Data Interpretation and Troubleshooting

-

Discrepancies between Thermodynamic and Kinetic Solubility: It is common for kinetic solubility to be higher than thermodynamic solubility. This is because the kinetic method starts from a true solution and measures the point of precipitation, which can be delayed, leading to a supersaturated state.

-

Low Solubility: If this compound exhibits low solubility, consider strategies such as pH adjustment (for ionizable compounds), the use of co-solvents, or formulation with enabling excipients.

-

Precipitation in Stock Solutions: Ensure the compound is fully dissolved in the DMSO stock solution before initiating the kinetic solubility assay.

Safety and Handling of this compound

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

The solubility of this compound is a critical parameter that will significantly impact its development as a potential therapeutic agent. This guide provides a comprehensive framework for the experimental determination of both its thermodynamic and kinetic solubility. By adhering to the detailed protocols and principles outlined herein, researchers can generate high-quality, reliable data to inform critical decisions throughout the drug discovery and development process. A thorough understanding of solubility, guided by robust experimental data, is indispensable for unlocking the full therapeutic potential of novel chemical entities.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Factors Affecting Solubility. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved from [Link]

-

Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

-

SlideShare. (2015, June 25). Physicochemical characterization of drugs. Retrieved from [Link]

-

Langhua. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2021). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Charnwood Discovery. (n.d.). Kinetic Solubility. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

-

Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. pacelabs.com [pacelabs.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 9. ijnrd.org [ijnrd.org]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Technical Guide to the Spectral Analysis of 7-Fluoroindoline Hydrochloride

This in-depth technical guide provides a comprehensive overview of the expected spectral data for 7-Fluoroindoline hydrochloride, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering insights into the structural elucidation of this compound using modern spectroscopic techniques.

Molecular Structure and Key Features

This compound is the salt of the heterocyclic amine 7-Fluoroindoline. The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom substituted at the 7-position of the aromatic ring. The hydrochloride salt is formed by the protonation of the secondary amine.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The presence of the fluorine atom and the protonated amine will significantly influence the chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.0 - 7.2 | d | ~8.0 (³JHH) |

| H-5 | ~6.8 - 7.0 | t | ~8.0 (³JHH) |

| H-6 | ~6.9 - 7.1 | dd | ~8.0 (³JHH), ~4.0 (⁴JHF) |

| H-2 (CH₂) | ~3.6 - 3.8 | t | ~8.0 (³JHH) |

| H-3 (CH₂) | ~3.1 - 3.3 | t | ~8.0 (³JHH) |

| N-H | Variable (broad) | s | - |

| N⁺-H₂ | Variable (broad) | s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.8 - 7.2 ppm): The three aromatic protons (H-4, H-5, and H-6) will resonate in this region. The fluorine at position 7 will introduce additional splitting. H-6 is expected to appear as a doublet of doublets due to coupling with both H-5 and the fluorine atom. H-4 and H-5 will likely appear as a doublet and a triplet, respectively, due to ortho and meta coupling.

-

Aliphatic Region (3.1 - 3.8 ppm): The two methylene groups of the indoline ring (H-2 and H-3) will appear as triplets, each integrating to two protons. The downfield shift is due to their proximity to the electron-withdrawing aromatic ring and the nitrogen atom.

-

Amine Protons (N-H and N⁺-H₂): The signals for the amine protons are often broad and their chemical shifts are highly dependent on the solvent and concentration. In the hydrochloride salt, the two protons on the positively charged nitrogen will likely be broadened and may exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The fluorine atom will induce significant C-F coupling, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~145 - 150 (d, ¹JCF ≈ 240-250 Hz) |

| C-3a | ~130 - 135 |

| C-4 | ~120 - 125 |

| C-5 | ~125 - 130 |

| C-6 | ~115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| C-7 | ~150 - 155 (d, ¹JCF ≈ 240-250 Hz) |

| C-2 | ~45 - 50 |

| C-3 | ~30 - 35 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 115-155 ppm. The carbon directly attached to the fluorine atom (C-7) will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. The adjacent carbon (C-6) will exhibit a smaller two-bond coupling constant (²JCF).

-

Aliphatic Carbons: The two sp³ hybridized carbons of the pyrrolidine ring (C-2 and C-3) will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical, as hydrochloride salts often have better solubility in polar solvents.[1]

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumental Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Spectral Width: 240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Section 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For this compound, the mass spectrum will likely be acquired for the free base, 7-Fluoroindoline, after the loss of HCl in the ion source.

Table 3: Predicted Mass Spectrometry Data for 7-Fluoroindoline

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 137.07 | Molecular ion of 7-Fluoroindoline (C₈H₈FN) |

| [M-H]⁺ | 136.06 | Loss of a hydrogen radical |

| [M-CH₂CH₂N]⁺ | 95.02 | Fragmentation of the indoline ring |

Interpretation of the Mass Spectrum:

-